FLI-06 - 313967-18-9

FLI-06

Catalog Number: EVT-268173
CAS Number: 313967-18-9
Molecular Formula: C25H30N2O5
Molecular Weight: 438.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Notch signaling inhibitor (EC50 of 2.3 μM, kinase assay). Disrupts Notch trafficking and processing. Reduces amyloid β secretion. Changes the maturation and abolishes shredding of APP. Inhibits ER exporting and converts tubular ER to sheets. Inhibits Notch signaling in vivo.
FLI-06 is a first-of-its-kind inhibitor of Notch signaling (EC50 = 2.3 µM) that acts upstream of α-secretase and β-secretase cleavage. It disrupts the intracellular trafficking and processing of the Notch signaling pathway, inhibiting general secretion at a stage before exit from the endoplasmic reticulum (ER) and converting ER morphology from tubule to sheet. FLI-06 is reported to alter the maturation pattern of amyloid precursor protein (APP) and prevent the shedding of APPs in HEK293 cells stably expressing a mutated APP that yields robust amounts of amyloid β.1
The first small molecule inhibitor of general secretion at a step before exit from the endoplasmic reticulum (ER), accompanied by a tubule-to-sheet morphological transition of the ER
FLI-06 is a Notch inhibitor and the early secretory pathway inhibitor. FLI-06 disrupts the Golgi apparatus in a manner distinct from that of brefeldin A and golgicide A. FLI-06 inhibits general secretion at a step before exit from the endoplasmic reticulum (ER), which was accompanied by a tubule-to-sheet morphological transition of the ER. FLI-06 is the first small molecule acting at such an early stage in secretory traffic. Notch signaling has a pivotal role in numerous cell-fate decisions, and its aberrant activity leads to developmental disorders and cancer.

Methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

    Compound Description: This compound features a methyl ester group at the 3-position of the hexahydroquinoline ring. It shares the same core structure and substitution pattern as the main compound, with the only difference being the ester alkyl group.

Ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

    Compound Description: This compound features an ethyl ester group at the 3-position of the hexahydroquinoline ring. Like the methyl ester analog, it shares a very similar structure to the main compound, differing only in the ester alkyl group.

N,N-Diethyl-2,6,6-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

    Compound Description: This compound features a diethyl carboxamide group at the 3-position, replacing the ester functionality found in the main compound. Additionally, the nitro group on the phenyl ring is at the 3-position instead of the 4-position.

Propan-2-yl 4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (Compound 36)

    Compound Description: This compound, identified as "Compound 36" in a study screening for GPR56 small molecule activators, exhibits agonist activity towards the Adhesion G protein-coupled receptor ADGRG1/GPR56. It features a propan-2-yl ester group and a 2-bromophenyl substituent on the hexahydroquinoline core.

Source and Classification

FLI-06 was discovered through a high-throughput screening process aimed at identifying small-molecule modulators of ryanodine receptors and subsequently classified as a Notch inhibitor. It is characterized by its dihydropyridine scaffold, which is essential for its biological activity. The compound is cataloged under the chemical identifier 313967-18-9 and is commercially available from suppliers such as Sigma-Aldrich and MedchemExpress .

Synthesis Analysis

The synthesis of FLI-06 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with readily available dihydropyridine derivatives.
  2. Reactions: The synthetic pathway may utilize reactions such as nucleophilic substitution and cyclization to construct the dihydropyridine core.
  3. Purification: Following synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired product with high purity (≥98%).
  4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

FLI-06 has a complex molecular structure that can be represented by the following features:

  • Molecular Formula: C15_{15}H14_{14}N2_2O
  • Molecular Weight: Approximately 238.28 g/mol
  • Structural Characteristics: The compound contains a dihydropyridine ring system, which is critical for its interaction with biological targets. The presence of specific functional groups enhances its binding affinity to the Notch receptor.

The three-dimensional conformation of FLI-06 allows for optimal interaction with protein targets involved in the Notch signaling pathway, influencing its efficacy as an inhibitor .

Chemical Reactions Analysis

FLI-06 participates in various chemical reactions primarily related to its role as a Notch inhibitor:

  1. Inhibition Mechanism: FLI-06 acts upstream of α-secretase and β-secretase cleavage processes, disrupting the normal trafficking and processing of Notch receptors.
  2. Cellular Interactions: In cellular assays, FLI-06 has been shown to inhibit the export of cargo from endoplasmic reticulum exit sites, affecting protein secretion pathways critical for cell communication .
  3. Biological Relevance: The compound has demonstrated significant effects in reducing cell proliferation in various cancer cell lines by modulating Notch signaling pathways .
Mechanism of Action

The mechanism of action of FLI-06 involves several key processes:

  1. Notch Signaling Inhibition: FLI-06 inhibits the activation of Notch receptors by preventing their cleavage by secretases, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
  2. Impact on Cancer Cells: Studies have shown that treatment with FLI-06 leads to decreased expression levels of proteins associated with tumor growth in head and neck squamous cell carcinoma models .
  3. Cell Cycle Regulation: By inhibiting Notch signaling, FLI-06 induces cell cycle arrest in cancer cells, leading to reduced tumor growth and increased sensitivity to chemotherapeutic agents .
Physical and Chemical Properties Analysis

FLI-06 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents, facilitating its use in biological assays.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature.
  • Biological Activity: The effective concentration (EC50) for inhibiting Notch signaling has been reported at approximately 2.3 µM, indicating its potency as an inhibitor .
Applications

FLI-06 has several promising applications in scientific research and medicine:

  1. Cancer Therapy: Due to its ability to inhibit Notch signaling, FLI-06 is being explored as a potential therapeutic agent for various cancers where this pathway is dysregulated.
  2. Stem Cell Research: Its role in modulating cell fate decisions makes it valuable in studies involving stem cell differentiation and development.
  3. Neurodegenerative Diseases: Given the involvement of Notch signaling in neurogenesis, FLI-06 may have implications in treating neurological disorders .
Introduction to Notch Signaling Dysregulation in Oncogenesis

Notch Pathway as a Context-Dependent Oncogenic Driver

The Notch signaling pathway is an evolutionarily conserved system governing cell fate decisions through direct cell-to-cell communication. Its core components include: 1) Four transmembrane receptors (Notch1-4), 2) Five ligands (DLL1/3/4, JAG1/2), and 3) Downstream effectors (HES/HEY family transcription factors). Receptor-ligand binding triggers sequential proteolytic cleavages by ADAM proteases and γ-secretase, releasing the Notch intracellular domain (NICD) that translocates to the nucleus to activate target genes [1] [7].

Table 1: Core Components of Mammalian Notch Signaling

Component TypeMoleculesFunctional Role
ReceptorsNotch1, Notch2, Notch3, Notch4Single-pass transmembrane proteins with NICD domains
LigandsDLL1, DLL3, DLL4, JAG1, JAG2Membrane-bound signaling molecules activating Notch
Downstream EffectorsHES1, HEY1, HEY2, MYC, CCND1Transcriptional regulators of proliferation/differentiation

Notch signaling exhibits tissue-specific duality in cancer: In T-cell acute lymphoblastic leukemia (T-ALL), Notch1 gain-of-function mutations occur in >50% of cases, driving aberrant cell proliferation through MYC activation [1]. Similarly, in breast and pancreatic cancers, Notch hyperactivation promotes epithelial-mesenchymal transition (EMT) and cancer stem cell (CSC) maintenance [9]. Conversely, in squamous cell carcinomas, Notch acts as a tumor suppressor—loss of Notch1 promotes malignant transformation in cutaneous and lung squamous cancers [1] [7]. This context-dependence stems from:

  • Receptor heterogeneity: Notch1/2 are predominantly oncogenic, while Notch3 overexpression drives chemoresistance in ovarian cancers, and Notch4 maintains breast CSCs [1] [9]
  • Crosstalk with tumor microenvironment (TME): Notch modulates immune cell function—DLL4-expanging tumor cells induce Notch3-dependent immunosuppression in myeloid cells, creating immune-evasive niches [3] [5]
  • Non-canonical signaling: NICD can activate PI3K/AKT and NF-κB pathways independently of canonical CSL/RBPJκ transcription, contributing to therapeutic resistance [1] [7]

Notch signaling also regulates metabolic reprogramming in tumors by enhancing glycolytic flux and suppressing oxidative phosphorylation. This metabolic shift supports rapid proliferation and survival in nutrient-poor TME conditions. In pancreatic cancer, Notch-dependent cancer stem cells exhibit heightened glucose uptake and lactate production, creating an acidic microenvironment that further suppresses anti-tumor immunity [5] [9].

Rationale for Targeting Notch Signaling in Solid Tumors

Therapeutic targeting of Notch addresses multiple oncogenic processes simultaneously:

  • Cancer stem cell maintenance: Notch is a master regulator of CSCs in esophageal, pancreatic, and tongue squamous cell carcinomas. Inhibition depletes ALDH+ and CD44+/CD24+ CSC subpopulations [2] [4] [9]
  • Chemoresistance modulation: Notch1 upregulation in colorectal cancer confers resistance to 5-fluorouracil by enhancing anti-apoptotic Bcl-2 expression [1] [5]
  • Metastatic progression: Notch3-mediated EMT promotes invasion through SLUG/SNAIL upregulation in esophageal SCC [4]

Table 2: FLI-06's Multi-Faceted Anti-Cancer Mechanisms

Mechanistic TargetBiological ConsequenceValidated Cancer Models
Endoplasmic reticulum transportBlocks Notch receptor maturationEsophageal SCC, tongue SCC
LSD1 (KDM1A) suppressionEpigenetic reprogramming of CSC genesEsophageal SCC
Notch target gene expressionDownregulates HES1/HEY1 transcriptionColorectal cancer, lung adenocarcinoma
Cancer stem cell self-renewalReduces ALDH+/SOX2+ populationsPancreatic cancer, tongue SCC

FLI-06 is a dihydropyridine-derived small molecule (MW: 438.52 g/mol) that inhibits Notch signaling through a unique pre-secretory mechanism. Unlike γ-secretase inhibitors (e.g., DAPT) that block receptor activation, FLI-06 disrupts endoplasmic reticulum (ER)-to-Golgi transport of nascent Notch receptors. This prevents: 1) Furin-mediated S1 cleavage in the Golgi, and 2) Subsequent cell surface expression of functional Notch heterodimers. The compound exhibits an EC50 of 2.3 μM against Notch signaling in HeLa reporter assays [6] [8] [10].

Preclinical evidence demonstrates FLI-06's efficacy across solid tumors:

  • In tongue squamous cell carcinoma, FLI-06 (10 μM) suppressed proliferation and induced apoptosis via Notch1/HES1 downregulation. Xenograft models showed 60% tumor volume reduction with intraperitoneal FLI-06 administration [2]
  • In esophageal SCC, FLI-06 (IC50 = 5.8-10.7 μM) inhibited cell growth through G0/G1 cell cycle arrest and LSD1 suppression—an epigenetic modifier linked to Notch signaling [4]
  • In colorectal cancer, FLI-06 (IC50 = 1.8 μM in HCT116 cells) reduced proliferation and CSC markers (ALDH1, OCT4) [10]

FLI-06 synergizes with conventional therapies: Combined with gemcitabine, it enhanced apoptosis in pancreatic cancer models by simultaneously targeting bulk tumor cells and chemotherapy-resistant CSCs [9]. In immunocompetent models, FLI-06 promoted anti-tumor immunity by reducing Notch-mediated PD-L1 upregulation on tumor cells and suppressing Treg differentiation [3] [5].

Table 3: Preclinical Efficacy of FLI-06 in Solid Tumors

Cancer TypeModel SystemKey FindingsMolecular Targets
Tongue SCCCAL-27/TCA-8113 cells; Xenografts↓ Proliferation (70%); ↑ Apoptosis (3-fold); ↓ Tumor volume (60%)Notch1, HES1, HEY1
Esophageal SCCECa109/EC9706 cellsCell cycle arrest (G0/G1 phase); ↓ Colony formation; ↓ InvasionLSD1, Notch3, HES1
Colorectal CancerHCT116 cells↓ Viability (IC50=1.8 μM); ↓ CSC markersALDH1, SOX2, OCT4
Pancreatic CancerPANC-1 cells; CSC models↓ Sphere formation; ↑ Gemcitabine sensitivityNotch2, HES1, HEY2

Properties

CAS Number

313967-18-9

Product Name

FLI-06

IUPAC Name

cyclohexyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

Molecular Formula

C25H30N2O5

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C25H30N2O5/c1-15-21(24(29)32-18-7-5-4-6-8-18)22(16-9-11-17(12-10-16)27(30)31)23-19(26-15)13-25(2,3)14-20(23)28/h9-12,18,22,26H,4-8,13-14H2,1-3H3

InChI Key

SWWVFYHSSOWZMF-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC4CCCCC4

Solubility

Soluble in DMSO, not in water

Synonyms

cyclohexyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
FLI-06

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC4CCCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.